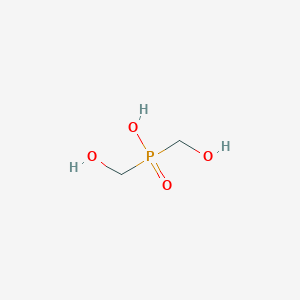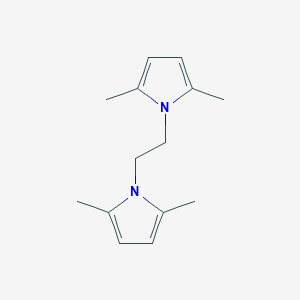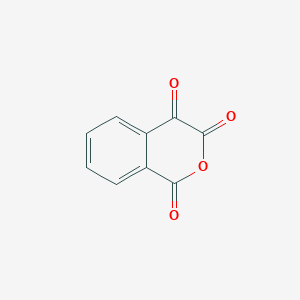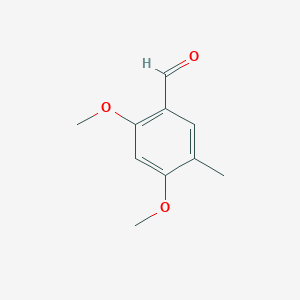
2,4-Dimethoxy-5-methylbenzaldehyde
Übersicht
Beschreibung
2,4-Dimethoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, which has two methoxy groups (-OCH3) at the 2nd and 4th positions and a methyl group (-CH3) at the 5th position of the benzene ring .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethoxy-5-methylbenzaldehyde consists of a benzene ring with two methoxy groups, one methyl group, and one formyl group attached to it . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
2,4-Dimethoxy-5-methylbenzaldehyde has a molecular weight of 180.2 . It is soluble in dichloromethane, dimethyl sulfoxide, and methanol, but only slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Photochemical Properties
- Photochemical Conversion Studies : 2,4-Dimethoxy-5-methylbenzaldehyde's derivatives have been studied for their ability to undergo photochemical conversion to o-quinodimethanes (o-QDMs). Substituents like methoxy groups can influence this process significantly (Charlton & Koh, 1988).
Synthesis and Optical Studies
- Synthesis of Metal Complexes : Research has been conducted on synthesizing and studying the optical properties of metal complexes derived from variants of 2,4-Dimethoxy-5-methylbenzaldehyde. These studies provide insights into the molecular structure and optical behavior of such complexes (Mekkey, Mal, & Kadhim, 2020).
Molecular Crystal Structure
- Crystal Structure Analysis : The molecular crystal structure of compounds related to 2,4-Dimethoxy-5-methylbenzaldehyde has been studied, providing valuable information on their crystallization and molecular arrangement (Maru & Shah, 2013).
Molecular Geometry and Conformational Studies
- Analysis of Molecular Geometry : The impact of dimethoxy groups on the ring geometry of benzene derivatives, including those similar to 2,4-Dimethoxy-5-methylbenzaldehyde, has been explored. This research contributes to understanding the Angular Group Induced Bond Alternation (AGIBA) phenomenon (Krygowski et al., 1998).
Synthesis Methodologies
- Development of Novel Synthesis Routes : Innovative methods have been developed for synthesizing 2,4-Dimethoxybenzaldehyde, enhancing the efficiency and yield of production processes (Xin-zhi, 2007).
Industrial and Chemical Applications
- Production of Value-Added Chemicals : Studies have shown that derivatives of 2,4-Dimethoxy-5-methylbenzaldehyde can be used as precursors in the production of chemicals like phthalic anhydride and terephthalic acid (Moteki, Rowley, & Flaherty, 2016).
Safety and Hazards
2,4-Dimethoxy-5-methylbenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be worn when handling this chemical .
Wirkmechanismus
Target of Action
2,4-Dimethoxy-5-methylbenzaldehyde (DMBA) is a reagent used to specifically quantify phlorotannins . It reacts specifically with 1,3-and 1,3,5-substituted phenols (e.g., phlorotannins) to form a colored product .
Mode of Action
The mode of action of DMBA involves the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that the compound disrupts cellular antioxidation . This disruption can be achieved with redox-active compounds. Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution within the body.
Result of Action
The result of DMBA’s action is the inhibition of microbial growth through the disruption of cellular antioxidation . This makes it a potential candidate for use as an antifungal agent .
Action Environment
The action of DMBA can be influenced by various environmental factors. For instance, the compound’s insolubility in water could affect its distribution and efficacy in aqueous environments Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other substances.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-8(6-11)10(13-3)5-9(7)12-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWXGKDTZRMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291006 | |
| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-5-methylbenzaldehyde | |
CAS RN |
7149-91-9 | |
| Record name | 2,4-Dimethoxy-5-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72348 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dimethoxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-amino-2-(4-aminophenyl)phenyl]acetamide](/img/structure/B1618847.png)
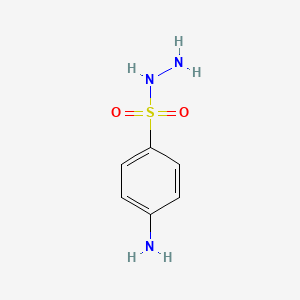
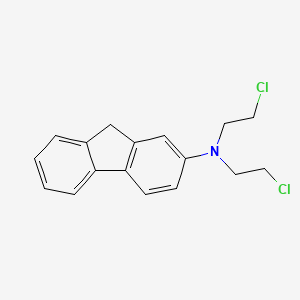
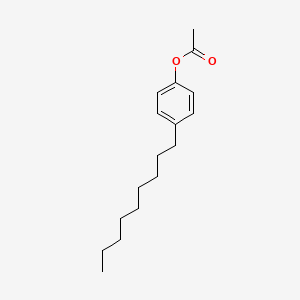


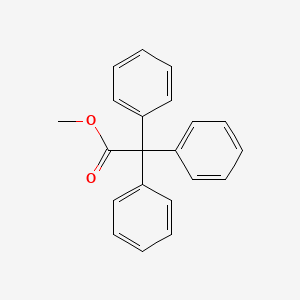


![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1618860.png)
